molecular formula C26H42N6 B13709282 6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene

6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene

Cat. No.: B13709282
M. Wt: 438.7 g/mol
InChI Key: MVNLFKRBVYDYEV-UHFFFAOYSA-N
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Description

This macrocyclic compound features a complex tricyclic framework with six nitrogen atoms and two methyl substituents at positions 6 and 17. Its structure enables versatile host-guest interactions, particularly with anionic species, via hydrogen bonding and electrostatic forces. The methyl groups enhance steric stability while maintaining solubility, distinguishing it from analogs with bulkier substituents . The compound has been studied for applications in molecular recognition, antimicrobial surfaces, and bioactivity .

Properties

Molecular Formula

C26H42N6

Molecular Weight

438.7 g/mol

IUPAC Name

6,19-dimethyl-3,6,9,16,19,22-hexazatricyclo[22.2.2.211,14]triaconta-1(27),11,13,24(28),25,29-hexaene

InChI

InChI=1S/C26H42N6/c1-31-15-11-27-19-23-3-7-25(8-4-23)21-29-13-17-32(2)18-14-30-22-26-9-5-24(6-10-26)20-28-12-16-31/h3-10,27-30H,11-22H2,1-2H3

InChI Key

MVNLFKRBVYDYEV-UHFFFAOYSA-N

Canonical SMILES

CN1CCNCC2=CC=C(CNCCN(CCNCC3=CC=C(CNCC1)C=C3)C)C=C2

Origin of Product

United States

Preparation Methods

Schiff Base Condensation Approach

Principle:
Formation of macrocyclic precursors via condensation reactions between dialdehyde and diamine components, followed by cyclization and reduction steps.

Process:

  • Step 1: Synthesis of dialdehyde and diamine building blocks with appropriate chain lengths to facilitate macrocyclization.
  • Step 2: Condensation of these components under dilute conditions to favor macrocyclic formation, forming Schiff base intermediates.
  • Step 3: Reduction of imine bonds to amines using reducing agents such as sodium borohydride or catalytic hydrogenation, stabilizing the macrocyclic structure.

Advantages:

  • High selectivity for macrocyclic formation due to dilution.
  • Flexibility in introducing various substituents, including methyl groups.

Specific Synthetic Route for the Target Compound

Based on the structural complexity and literature precedents, a plausible synthetic route involves:

Step 1: Synthesis of a Hexaaminated Macrocyclic Intermediate

  • Condensation of suitable dialdehyde and diamine derivatives under dilute conditions to favor macrocyclization, forming a precursor with multiple amino groups.

Step 2: Macrocyclization and Heterocycle Formation

  • Intramolecular cyclization facilitated by thermal or basic conditions, forming the fused polycyclic heterocycle.

Step 3: Methylation of Nitrogen Atoms

  • Selective methylation using methyl iodide or dimethyl sulfate to introduce methyl groups at the designated nitrogen positions (positions 6 and 19).

Step 4: Purification and Crystallization

  • Purification via chromatography followed by recrystallization to obtain the pure compound.

Data Tables Summarizing Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Schiff Base Condensation Dialdehyde, diamine, reducing agent Dilute, reflux High selectivity, versatile Multi-step, requires purification
Intramolecular Cyclization Polyamines, halogenated precursors Thermal, basic Precise heteroatom placement Complex precursor synthesis
Metal-Catalyzed Coupling Aryl/heteroaryl halides, catalysts Elevated temperature, inert atmosphere High efficiency Costly catalysts, may require optimization

Notes and Considerations

  • Selectivity: Methylation at specific nitrogen sites is achieved via controlled reaction conditions and protecting groups if necessary.
  • Yield Optimization: Dilution techniques and temperature control are crucial for macrocyclization success.
  • Structural Confirmation: Characterization by NMR, IR, MS, and single-crystal X-ray diffraction ensures correct macrocyclic formation.

Chemical Reactions Analysis

Types of Reactions

6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple nitrogen atoms allow it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes and other proteins. Additionally, its tricyclic structure provides a rigid framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related macrocycles, focusing on substituents, cavity geometry, and functional properties.

Structural and Substituent Variations
Compound Name Molecular Formula Substituents/Ring Modifications Key Structural Features
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[...]hexaene (Target) C₂₆H₄₀N₆ 6,19-dimethyl Hexaaza core; meta-substituted methyl groups
3,6,9,16,19,22-Hexaazatricyclo[...]hexaene (P2) C₂₄H₃₈N₆ Unsubstituted Smaller cavity; para-substituted N atoms
13,27-di-tert-butyl-3,6,9,17,20,23-hexaazatricyclo[...]hexaene C₃₂H₅₂N₆O₂ 13,27-di-tert-butyl; 29,30-diolato Bulky tert-butyl groups; hydroxylated cavity
3,6,9,17,20,23-Hexaoxatricyclo[...]hexaene-29,30-diol C₂₄H₃₂O₈ Oxygen replacing nitrogen (hexaoxa core) Electronegative cavity; prefers oxygen-rich guests
6,19-Dibenzyl-3,6,9,12,13,16,19,22-decaazatricyclo[...]tetraene (L4) C₃₈H₄₄N₁₀ 6,19-dibenzyl; decaaza core Extended polyamine chains; enhanced π-cation interactions

Key Observations :

  • Substituent Effects : The target’s methyl groups reduce conformational flexibility compared to tert-butyl () or benzyl () analogs, improving selectivity for smaller anions like oxalate .
  • Cavity Size : P2 (unsubstituted) binds oxalate (log KR₆ = 6.08) more effectively than the target due to a less sterically hindered cavity .
  • Heteroatom Replacement : Hexaoxa analogs () exhibit weaker anion binding due to reduced hydrogen-bonding capacity compared to nitrogen-rich cores .
Host-Guest Interactions and Selectivity
Compound Substrate log KR Selectivity (%) pH Range Application
Target Oxalate 5.90 85 (vs. Od) 2.8–7.4 Molecular recognition
P2 Oxalate 6.08 92.5 (vs. Od) 2.8–7.4 Anion sensing
Bd (meta isomer) Tripolyphosphate 12.02 97 (vs. ATP) 5.0 Phosphate sequestration
Hexaoxa analog Oxydiacetate 3.50 <50 (vs. Ox) 4.0–6.0 Limited bioactivity

Key Findings :

  • Isomerism : The meta-substituted Bd ligand shows 97% selectivity for tripolyphosphate over ATP, outperforming the para-substituted target compound .
  • Anion Size Matching : P2’s smaller cavity optimizes oxalate binding, while the target’s methyl groups slightly reduce affinity but improve stability in aqueous media .

Biological Activity

6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene is a complex organic compound notable for its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure

The compound is characterized by a hexaazatricyclo structure that incorporates multiple nitrogen atoms within its cyclic framework. This unique arrangement may contribute to its chemical reactivity and interaction with biological systems.

Antimicrobial Activity

Hexaazamacrocycles have been studied for their antimicrobial properties. For instance:

  • Study Findings : A related compound demonstrated significant antibacterial activity against various strains of bacteria including E. coli and Staphylococcus aureus .

Anticancer Properties

The potential anticancer effects of azamacrocyclic compounds have been explored in several studies:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function .

Case Studies

  • Antibacterial Activity Study :
    • Objective : To evaluate the antibacterial efficacy of hexaazamacrocyclic compounds.
    • Methodology : Disk diffusion method was employed against standard bacterial strains.
    • Results : The study reported a zone of inhibition indicating effective antibacterial action .
  • Anticancer Evaluation :
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay was used to determine cell viability after treatment with the compound.
    • Results : Significant reduction in cell viability was observed in treated cancer cell lines compared to controls .

Data Table: Biological Activities Summary

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialHexaazamacrocyclesInhibition of bacterial growth
AnticancerSimilar azamacrocyclesInduction of apoptosis in cancer cells
Enzyme InhibitionVarious nitrogenous compoundsInhibition of specific enzymes

Mechanistic Insights

The biological activities exhibited by 6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene can be attributed to:

  • Coordination Chemistry : The ability to form complexes with metal ions may enhance its biological efficacy.
  • Structural Flexibility : The conformational adaptability allows for better interaction with biological macromolecules.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 6,19-dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<sup>11,14</sup>]triaconta-1(27),11,13,24(28),25,29-hexaene, and how do reaction conditions influence yield?

  • Methodology : Macrocyclic compounds like this require multi-step condensation reactions. A retro-Asinger reaction followed by acid-catalyzed cyclization is a common approach, as seen in analogous hexaazatricyclic systems . Optimize reaction time (24–48 hours) and temperature (60–80°C) to balance yield (typically 30–50%) and purity. Solvent choice (e.g., dichloromethane/methanol mixtures) impacts solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing the macrocyclic structure?

  • Methodology : Use a combination of:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to resolve methyl groups and azacyclic protons. Aromatic protons at δ 6.8–7.5 ppm indicate conjugated systems .
  • Mass spectrometry : MALDI-TOF for high molecular weight confirmation (e.g., [M+H]<sup>+</sup> at m/z 611.4261) .
  • X-ray crystallography : Resolve conformational details, such as chair/boat conformations in fused rings, using single-crystal data .

Q. How does the ligand design of this compound influence its metal-binding properties?

  • Methodology : The hexaaza framework provides six nitrogen donor sites, enabling octahedral coordination with transition metals like Ni(II) or Zn(II). Substituents (e.g., methyl groups at positions 6 and 19) sterically hinder axial binding, favoring planar complexes. Compare stability constants (log K) via potentiometric titrations .

Advanced Research Questions

Q. What experimental challenges arise in resolving contradictory data on the compound’s solubility and reactivity?

  • Methodology : Contradictions often stem from polymorphic forms or solvent-dependent aggregation. For example:

  • Insolubility in polar solvents : Use co-solvents (e.g., DMF/water) or sonication to disperse aggregates .
  • Reactivity discrepancies : Validate via controlled kinetic studies under inert atmospheres to exclude oxidation side reactions .
    • Data reconciliation : Cross-validate using multiple techniques (e.g., XRD for crystal packing vs. dynamic light scattering for solution behavior) .

Q. How can computational modeling predict the compound’s host-guest interactions?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electron-deficient regions for anion binding (e.g., oxalate or pyrophosphate) .
  • Molecular docking : Simulate interactions with biomacromolecules, focusing on π-π stacking with aromatic residues .
    • Validation : Compare predicted binding energies with experimental ITC (isothermal titration calorimetry) data .

Q. What strategies mitigate structural instability during catalytic applications?

  • Methodology :

  • Ligand modification : Introduce tert-butyl groups at positions 13 and 27 to enhance steric protection of the metal center .
  • Support immobilization : Graft onto mesoporous silica to prevent dimerization .
    • Performance metrics : Track turnover frequency (TOF) in oxidation reactions (e.g., using H2O2 as an oxidant) .

Key Recommendations

  • Synthetic optimization : Prioritize stepwise condensation over one-pot reactions to isolate intermediates .
  • Data interpretation : Always correlate XRD data with spectroscopic results to account for solution vs. solid-state behavior .
  • Theoretical alignment : Frame hypotheses using ligand field theory for metal complexes or supramolecular chemistry for host-guest systems .

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